Pyridazine-3,6-diamine, N,N'-bis(3,4-dimethylphenyl)-
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Overview
Description
Pyridazine-3,6-diamine, N,N’-bis(3,4-dimethylphenyl)- is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two amino groups at positions 3 and 6 of the pyridazine ring, and two N,N’-bis(3,4-dimethylphenyl) substituents. Pyridazine derivatives are known for their diverse pharmacological activities and are used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridazine-3,6-diamine, N,N’-bis(3,4-dimethylphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3,6-dichloropyridazine with 3,4-dimethylaniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another approach involves the use of acylhydrazones and unactivated ketones in a Cu-promoted C(sp3)-C(sp3) coupling/cyclization sequence. This method provides good functional group compatibility and excellent step-economy .
Industrial Production Methods
Industrial production of pyridazine-3,6-diamine, N,N’-bis(3,4-dimethylphenyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridazine-3,6-diamine, N,N’-bis(3,4-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazine N-oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Pyridazine-3,6-diamine, N,N’-bis(3,4-dimethylphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of pyridazine-3,6-diamine, N,N’-bis(3,4-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Pyridazine-3,6-diamine, N,N’-bis(3,4-dimethylphenyl)- can be compared with other similar compounds such as pyrimidine and pyrazine derivatives. While all these compounds contain nitrogen atoms in their aromatic rings, pyridazine derivatives are unique due to their specific substitution patterns and pharmacological activities .
List of Similar Compounds
Pyrimidine: Contains nitrogen atoms at positions 1 and 3.
Pyrazine: Contains nitrogen atoms at positions 1 and 4.
Pyridazinone: A derivative of pyridazine with a keto group at position 3.
Pyridazine-3,6-diamine, N,N’-bis(3,4-dimethylphenyl)- stands out due to its specific substitution pattern and the presence of two N,N’-bis(3,4-dimethylphenyl) groups, which contribute to its unique chemical and pharmacological properties.
Properties
Molecular Formula |
C20H22N4 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-N,6-N-bis(3,4-dimethylphenyl)pyridazine-3,6-diamine |
InChI |
InChI=1S/C20H22N4/c1-13-5-7-17(11-15(13)3)21-19-9-10-20(24-23-19)22-18-8-6-14(2)16(4)12-18/h5-12H,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
JILCOEZLCSBKMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NN=C(C=C2)NC3=CC(=C(C=C3)C)C)C |
Origin of Product |
United States |
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